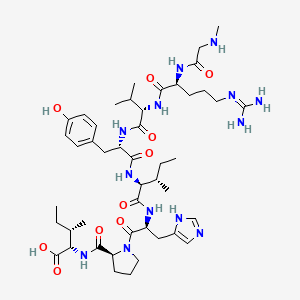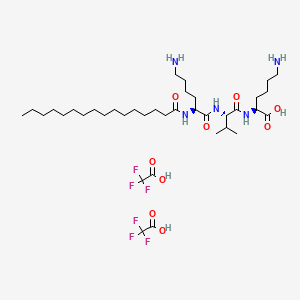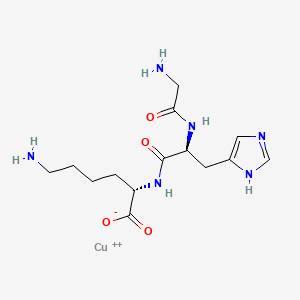
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains an amino acid derivative given the presence of carbonyl groups and the dioxopyrrolidinyl group . It’s likely to be a white to off-white powder or crystals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of aminophenol derivatives . Enantioselective synthesis methods, including asymmetric synthesis, are often used for such compounds .Chemical Reactions Analysis
The compound, due to the presence of the benzylic group, might undergo oxidation and reduction reactions . Also, it might participate in carbonylation reactions .科学的研究の応用
Carbonyl Compound Reactivity
Carbonyl compounds, including those similar in reactivity to the chemical , are crucial in various chemical reactions, such as nucleophilic displacements. These reactions are fundamental in the synthesis of numerous biologically active molecules, highlighting the importance of understanding carbonyl reactivity for developing new pharmaceuticals and materials (Dey, 2015).
Nitrogen Metabolism Modulation
Ammonia-scavenging drugs, such as benzoate and phenylacetate/phenylbutyrate, offer insights into modulating hepatic nitrogen metabolism. These compounds provide alternative pathways for nitrogen disposal, crucial in treating urea cycle disorders and potentially liver disease, illustrating the therapeutic potential of manipulating nitrogen metabolism (de las Heras et al., 2017).
Aromatic Compound Biodegradation
The biodegradation of aromatic compounds by bacteria such as Escherichia coli is a significant area of research, with implications for environmental remediation and understanding microbial metabolism. This research area is relevant for compounds containing aromatic structures and may provide insights into biotechnological applications for waste treatment and bioconversion processes (Díaz et al., 2001).
Optoelectronic Material Development
Compounds containing pyrrolidine rings, similar in structure to the core of the compound , have been extensively researched for their applications in optoelectronic materials. These studies highlight the versatility of such compounds in developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential for chemical compounds with specific functional groups in advanced technology applications (Lipunova et al., 2018).
Safety and Hazards
作用機序
Mode of Action
It is known that similar compounds are often used as protecting groups in organic synthesis . They can interact with their targets by forming covalent bonds, thereby protecting certain functional groups from unwanted reactions during the synthesis process .
Biochemical Pathways
Related compounds are known to be involved in various biochemical pathways, such as the glyoxalase system and ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Z-PHG-OSU. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSWDYNUOPUKB-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679834 |
Source


|
| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146118-22-1 |
Source


|
| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)



